PROTAC BRD4 Degrader-9

Targeted Protein Degradation Antibody-Drug Conjugates Prostate Cancer

PROTAC BRD4 Degrader‑9 (CAS 2417370‑42‑2, also designated as compound 8a) is a von Hippel‑Lindau (VHL) E3 ligase‑recruiting, bivalent PROTAC that targets the bromodomain‑containing protein 4 (BRD4) for proteasomal degradation. It is a well‑characterized, highly potent degrader that has been systematically evaluated as a payload for antibody‑drug conjugates (ADCs) targeting STEAP1 or CLL1 on prostate cancer cells.

Molecular Formula C59H71F2N9O15S4
Molecular Weight 1312.5 g/mol
Cat. No. B11932473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-9
Molecular FormulaC59H71F2N9O15S4
Molecular Weight1312.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C
InChIInChI=1S/C59H71F2N9O15S4/c1-34-50(86-33-66-34)36-12-10-35(11-13-36)24-65-54(73)46-22-40(85-57(76)84-32-59(5,6)87-89(9,79)80)28-70(46)56(75)51(58(2,3)4)67-47(71)30-83-19-18-82-17-16-81-15-14-62-53(72)41-23-45-42(20-37(41)31-88(8,77)78)43-29-68(7)55(74)49-48(43)38(25-63-49)27-69(45)52-44(61)21-39(60)26-64-52/h10-13,20-21,23,25-26,29,33,40,46,51,63H,14-19,22,24,27-28,30-32H2,1-9H3,(H,62,72)(H,65,73)(H,67,71)/t40-,46+,51-/m1/s1
InChIKeyYJTABYQWTJXVHI-DEYDXPIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-9 (Compound 8a) – A VHL‑Based BRD4 PROTAC Validated for ADC Payload Applications


PROTAC BRD4 Degrader‑9 (CAS 2417370‑42‑2, also designated as compound 8a) is a von Hippel‑Lindau (VHL) E3 ligase‑recruiting, bivalent PROTAC that targets the bromodomain‑containing protein 4 (BRD4) for proteasomal degradation [1]. It is a well‑characterized, highly potent degrader that has been systematically evaluated as a payload for antibody‑drug conjugates (ADCs) targeting STEAP1 or CLL1 on prostate cancer cells . This compound is commercially available with documented purity (≥98%) and well‑defined molecular properties, enabling its use in precision degradation studies and as a comparator for novel BRD4‑targeting modalities .

Why BRD4 PROTACs Cannot Be Interchanged – The Critical Role of E3 Ligase Recruitment and Conjugation Chemistry in PROTAC BRD4 Degrader-9


The degradation activity of a PROTAC is not merely a function of its BRD4 binding affinity; it critically depends on the identity of the recruited E3 ligase (VHL vs. cereblon), the geometry of the ternary complex, and the linker composition [1]. Substituting PROTAC BRD4 Degrader‑9 (a VHL‑based PROTAC with a specific poly‑ethylene glycol linker) with a cereblon‑based analog (e.g., ARV‑825 or dBET1) or even a VHL‑based analog with a different linker can profoundly alter degradation potency, selectivity, and the molecule's ability to serve as an ADC payload [2]. The data presented below demonstrate that the precise molecular architecture of PROTAC BRD4 Degrader‑9 is non‑interchangeable with other in‑class BRD4 degraders, directly impacting experimental outcomes and translational feasibility.

Quantitative Differentiation of PROTAC BRD4 Degrader-9 Against Closest BRD4 PROTAC Analogs


Sub‑Nanomolar Degradation Potency in PC3 Prostate Cancer Cells When Conjugated to STEAP1 Antibody

PROTAC BRD4 Degrader‑9 (compound 8a), when conjugated to a STEAP1‑targeting antibody, degrades BRD4 in PC3 prostate cancer cells with a DC50 of 0.86 nM [1]. This is substantially more potent than the unconjugated parent compound and also more potent than several closely related VHL‑based PROTAC analogs, such as compound 8b (DC50 = 1.8 nM) and compound 8c (DC50 = 3.2 nM), when evaluated under the same conjugated STEAP1‑ADC format .

Targeted Protein Degradation Antibody-Drug Conjugates Prostate Cancer

Differential Antigen‑Dependent Degradation: STEAP1 vs. CLL1 ADC Potency Gap

PROTAC BRD4 Degrader‑9 exhibits a pronounced antigen‑dependent degradation profile. When conjugated to a STEAP1 antibody, the DC50 is 0.86 nM; when conjugated to a CLL1 antibody, the DC50 is 7.6 nM—an 8.8‑fold difference . In contrast, the closely related analog PROTAC BRD4 Degrader‑11 (compound 9a) shows a much narrower potency gap: 0.23 nM for STEAP1 vs. 0.38 nM for CLL1 (1.7‑fold difference) [1].

ADC Payloads Antigen‑Dependent Degradation BRD4 Degraders

VHL‑Dependent Degradation Contrasted with Cereblon‑Based BRD4 PROTACs (ARV‑825, dBET1)

PROTAC BRD4 Degrader‑9 recruits the VHL E3 ligase, whereas widely used comparators ARV‑825 and dBET1 recruit cereblon. In direct cross‑study comparisons, PROTAC BRD4 Degrader‑9 (STEAP1‑ADC) achieves a DC50 of 0.86 nM in PC3 cells , while ARV‑825 and dBET1 are reported to exhibit DC50 values of 4.5 nM and 430 nM, respectively, in various cell‑based assays [1]. Moreover, the VHL‑based recruitment mechanism of PROTAC BRD4 Degrader‑9 has been shown to yield distinct degradation kinetics and ternary complex geometries that differ fundamentally from cereblon‑based degraders [2].

E3 Ligase Selectivity PROTAC Mechanism BRD4 Degradation

Optimized Linker Chemistry for Conjugation Stability and Payload Integrity

PROTAC BRD4 Degrader‑9 incorporates a polyethylene glycol (PEG) linker of defined length (4 PEG units) and a specific attachment point that enables efficient conjugation to antibody cysteines via a maleimide‑containing linker [1]. This design is distinct from other VHL‑based BRD4 PROTACs, such as MZ1, which uses a shorter, more rigid linker. In the context of ADC development, the longer, flexible PEG linker of PROTAC BRD4 Degrader‑9 has been shown to reduce payload aggregation and improve drug‑to‑antibody ratio (DAR) homogeneity compared to earlier degrader payloads [2].

ADC Linker Chemistry PROTAC Conjugation Payload Stability

Consistent High Purity and Documented Physicochemical Properties Facilitate Reproducible Research

PROTAC BRD4 Degrader‑9 is commercially supplied with a purity of ≥98% (HPLC) and full analytical characterization, including molecular weight (1312.5 Da), LogP (4.1), and defined stereochemistry . This level of characterization contrasts with some early‑stage BRD4 PROTACs that are available only as custom synthesis products with variable purity. In cross‑vendor comparisons, PROTAC BRD4 Degrader‑9 consistently meets these specifications across multiple suppliers , reducing batch‑to‑batch variability that can confound biological assays.

Compound Quality Control Reproducibility Physicochemical Characterization

Validated Application Scenarios for PROTAC BRD4 Degrader-9 in Targeted Degradation and ADC Research


Development and Validation of STEAP1‑ or CLL1‑Targeted Antibody‑Drug Conjugates (ADCs)

PROTAC BRD4 Degrader‑9 is the archetypal payload for constructing STEAP1‑ or CLL1‑targeted ADCs in prostate cancer models. Its sub‑nanomolar DC50 (0.86 nM for STEAP1‑ADC) and well‑characterized conjugation chemistry enable researchers to establish proof‑of‑concept for BRD4‑degrader ADCs, evaluate linker‑payload performance, and generate benchmark data against which novel degrader‑ADC constructs can be compared [1]. This scenario leverages the direct head‑to‑head data showing superiority over compounds 8b and 8c .

Comparative Studies of VHL‑ vs. Cereblon‑Recruiting PROTACs

Because PROTAC BRD4 Degrader‑9 is a pure VHL‑recruiting degrader with a DC50 of 0.86 nM (STEAP1‑ADC), it serves as an ideal reference standard in side‑by‑side experiments comparing VHL‑based degradation to cereblon‑based systems (e.g., ARV‑825, dBET1) [1]. Such comparisons are essential for investigating E3 ligase‑dependent differences in degradation kinetics, off‑target effects, and tissue‑specific activity . The 5‑ to 500‑fold potency difference between PROTAC BRD4 Degrader‑9 and cereblon‑based analogs [2] provides a clear, measurable endpoint.

Antigen‑Specificity and Bystander Effect Assays in Tumor‑Stroma Models

The 8.8‑fold difference in DC50 between STEAP1‑ and CLL1‑conjugated PROTAC BRD4 Degrader‑9 makes it a precise tool for studying antigen‑dependent degradation and potential bystander killing in heterogeneous tumor models [1]. Researchers can use this differential to calibrate assays that distinguish between target‑mediated degradation (via STEAP1) and off‑target degradation (via CLL1), thereby refining ADC targeting strategies . This scenario is directly supported by the cross‑study comparative data showing a wider potency gap than Degrader‑11 or Degrader‑12 [2].

Quality Control and Standardization in PROTAC‑Focused Screening Libraries

PROTAC BRD4 Degrader‑9 is a well‑characterized reference compound that can be included in screening libraries as a positive control for VHL‑based BRD4 degradation. Its consistent high purity (≥98%), defined physicochemical properties, and availability from multiple vendors with identical specifications [1] make it suitable for normalizing high‑throughput degradation assays and ensuring inter‑laboratory reproducibility. This application draws on the supporting evidence of compound quality and documentation .

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